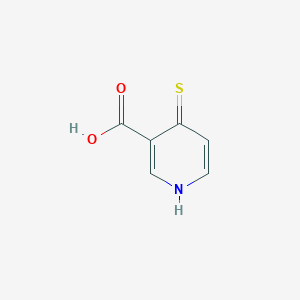

4-Mercaptopyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Mercaptopyridine-3-carboxylic acid is a compound that belongs to the class of organosulfur compounds, specifically a thiol derivative of pyridine carboxylic acid. While the provided papers do not directly discuss 4-Mercaptopyridine-3-carboxylic acid, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 4-Mercaptopyridine-3-carboxylic acid.

Synthesis Analysis

The synthesis of related mercaptopyridine derivatives can be complex and involves multiple steps. For instance, the synthesis of 3-Mercapto-2(1H)-pyridinone, a disubstituted pyridine, is achieved through a three-step process starting from 2-tert-butylthiazolo[4,5-b]pyridine . This method could potentially be adapted for the synthesis of 4-Mercaptopyridine-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

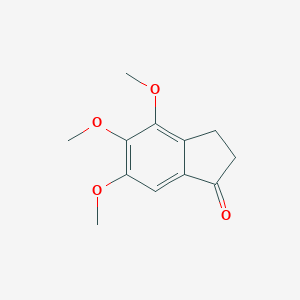

Molecular Structure Analysis

The molecular structure of mercaptopyridine derivatives is characterized by the presence of a thiol group attached to the pyridine ring. In the case of 4-Mercaptopyridine-3-carboxylic acid, the thiol group would be at the 4-position, and the carboxylic acid group at the 3-position of the pyridine ring. The structure of related azaphenoxathiine systems, which are synthesized from mercaptopyridine derivatives, was confirmed by (13)C NMR spectroscopy .

Chemical Reactions Analysis

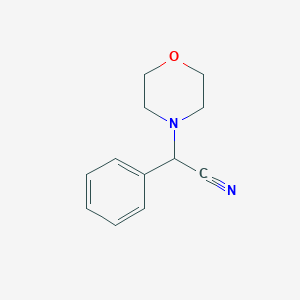

Mercaptopyridine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, mercurated pyridine-3-carboxylic anhydride reacts with nucleophilic reagents such as thiolates, cyanides, and iodides, indicating the reactivity of the carbon bonded with mercury . This suggests that 4-Mercaptopyridine-3-carboxylic acid could also participate in nucleophilic substitution reactions due to the presence of the thiol group.

Physical and Chemical Properties Analysis

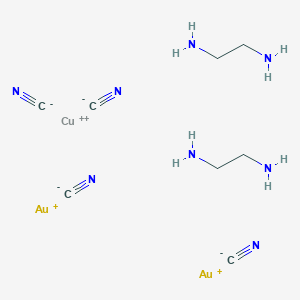

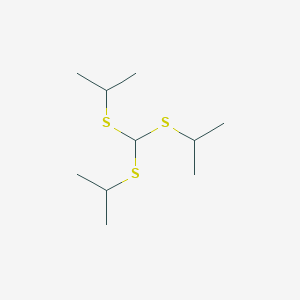

The physical and chemical properties of mercaptopyridine derivatives can be inferred from their molecular structure and the nature of their functional groups. For instance, the study of organic monolayers of 4-mercaptopyridine on Au(111) electrodes in perchloric acid solution using scanning tunneling microscopy revealed an ordered structure with specific intermolecular distances, indicating strong intermolecular interactions . This could imply that 4-Mercaptopyridine-3-carboxylic acid may also form stable monolayers on metal surfaces, which could be of interest in surface chemistry applications.

Applications De Recherche Scientifique

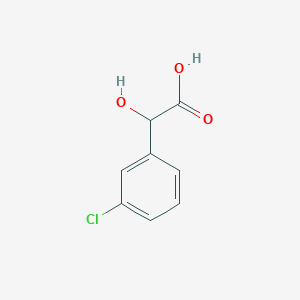

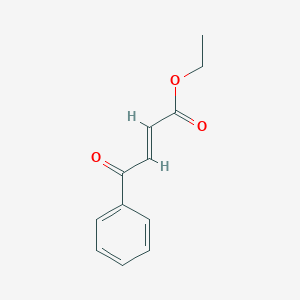

Chemical Synthesis and Modification

4-Mercaptopyridine-3-carboxylic acid and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the S-methylation of N-containing heterocyclic thiols, including 2-Mercaptopyridine-3-carboxylic acid, with methanol under acidic conditions to afford S-methylated methyl ester derivatives illustrates the compound's role in facilitating nucleophilic substitution reactions and introducing functional groups into heterocyclic compounds (Shimizu et al., 2010).

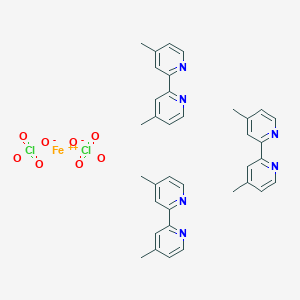

Coordination Chemistry

The compound's ability to form stable complexes with metals has been explored in coordination chemistry. This property is utilized in synthesizing metal-organic frameworks (MOFs) and other coordination compounds, which are crucial for catalysis, environmental remediation, and material science applications. The study by Wang and Feng (2010) on 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate provides insights into the structural characteristics of these complexes and their potential applications in designing new materials with specific properties (Wang & Feng, 2010).

Biotechnology and Protein Refolding

In biotechnological applications, derivatives of 4-Mercaptopyridine-3-carboxylic acid have been explored for their role in facilitating the refolding of proteins. The work by Patil et al. (2008) demonstrates the use of heteroaromatic thiol compounds, including 4-mercaptopyridine derivatives, as redox reagents for in vitro refolding of recombinantly expressed proteins. This study highlights the compound's utility in improving the efficiency of protein refolding processes, which is pivotal in biopharmaceutical production and research (Patil, Rudolph, & Lange, 2008).

Material Science and Nanotechnology

The unique chemical properties of 4-Mercaptopyridine-3-carboxylic acid derivatives have been harnessed in material science, particularly in the synthesis and functionalization of nanoparticles. The study on the synthesis and characterization of thiolate-oxo ligated zinc alkyl derivatives for the production of Zn-based nanoparticles by Boyle et al. (2009) exemplifies the application of these compounds in creating materials with novel properties for catalysis, electronics, and other advanced applications (Boyle, Pratt, Alam, Headley, & Rodriguez, 2009).

Safety And Hazards

Orientations Futures

The future directions of 4-Mercaptopyridine-3-carboxylic acid research could involve the synthesis of new co-crystals. For instance, four new co-crystals were synthesized via cross-crystallisation of 2- and 4-mercaptopyridines with thiourea and trithiocyanuric acid . The resulting structures are the first four reported co-crystals of mercaptopyridines .

Propriétés

IUPAC Name |

4-sulfanylidene-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-3-7-2-1-5(4)10/h1-3H,(H,7,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGWKRJJEODSIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356075 |

Source

|

| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Mercaptopyridine-3-carboxylic acid | |

CAS RN |

18103-73-6 |

Source

|

| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)